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Compound of Interest

Compound Name: GoSlo-SR-5-69

Cat. No.: B15587048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacology of GoSlo-SR-5-
69, a potent activator of the large-conductance Ca²⁺-activated potassium (BK) channel. The

information is compiled to serve as a crucial resource for researchers and professionals

involved in ion channel modulation and drug discovery.

Core Pharmacological Properties
GoSlo-SR-5-69 is a member of the anilinoanthraquinone class of compounds and has been

identified as one of the most potent and efficacious BK channel openers synthesized to date.[1]

[2] Its primary mechanism of action is to significantly shift the voltage-dependence of BK

channel activation to more negative potentials, thereby increasing the channel's open

probability at physiological membrane potentials.

Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of GoSlo-SR-5-69 and related

compounds from the GoSlo-SR series, as determined by electrophysiological studies.
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Compound EC₅₀ (nM) ΔV₁/₂ (mV) at 1 µM Notes

GoSlo-SR-5-69 251 -104

The most potent and

efficacious of the

tetrahydro-

naphthalene

derivatives.[1][2]

GoSlo-SR-5-65 366 -116 (at 10 µM)

A tetrahydro-

naphthalene

derivative with

comparable efficacy at

a higher

concentration.

GoSlo-SR-5-95 392 -85
A naphthalene

derivative.

GoSlo-SR-5-103 841 -44 (at 10 µM)

A naphthalene

derivative with

reduced efficacy.

GoSlo-SR-5-6 ~2000 ~ -100 (at 10 µM)

A reference

compound from the

broader GoSlo-SR

family.

Cyclopentane

Derivative
Not Determined -24

Demonstrates the

effect of increasing

the size of ring D on

efficacy.[1]

Cyclohexane

Derivative
Not Determined -54

Demonstrates the

effect of increasing

the size of ring D on

efficacy.[1]

Cycloheptane

Derivative
Not Determined -61

Demonstrates the

effect of increasing

the size of ring D on

efficacy.[1]
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Cyclooctane

Derivative
Not Determined -106

Demonstrates the

effect of increasing

the size of ring D on

efficacy.[1]

Mechanism of Action
GoSlo-SR-5-69 exerts its effects by directly interacting with the BK channel's α-subunit. It does

not require the presence of the regulatory β₁-subunit to mediate its primary effects. The

proposed mechanism involves the stabilization of the channel's open conformation.

Studies involving mutagenesis and mathematical modeling, specifically the Horrigan-Aldrich

allosteric model, suggest that GoSlo-SR-5-69 interacts with the transmembrane domain of the

channel.[3] This interaction is thought to enhance pore opening by stabilizing the activated

state of the voltage sensors and the open conformation of the channel's gate. However, it also

appears to decouple the voltage sensors from the pore gate.

Key residues involved in the action of the GoSlo-SR family of compounds have been identified.

Mutations in the S4/S5 linker (L227A) and the S6 segment (S317R and I326A) have been

shown to practically abolish the effects of these activators. This indicates a potential binding

pocket or interaction site within these regions of the BK channel.

Signaling Pathway of BK Channel Activation by GoSlo-
SR-5-69
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Caption: GoSlo-SR-5-69 interaction with the BK channel α-subunit.

Experimental Protocols
The primary experimental technique used to characterize GoSlo-SR-5-69 is the excised,

inside-out patch-clamp method. This allows for precise control of the intracellular environment

and direct application of the compound to the cytosolic face of the channel.

Detailed Methodology: Excised Inside-Out Patch Clamp
Cell Preparation:

Rabbit bladder smooth muscle cells are isolated by enzymatic digestion.
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Alternatively, HEK293 cells stably transfected with the BK channel α-subunit (and/or

accessory subunits) are used.

Cells are plated on glass coverslips for electrophysiological recording.

Electrophysiology Solutions:

Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose; pH adjusted to 7.2

with KOH.

Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, with varying

concentrations of Ca²⁺ buffered with EGTA or HEDTA to achieve desired free Ca²⁺

concentrations (e.g., 100 nM). pH adjusted to 7.2 with KOH.

Drug Application: GoSlo-SR-5-69 is dissolved in DMSO to create a high-concentration

stock solution, which is then diluted into the internal solution to the final desired

concentration.

Recording Protocol:

Borosilicate glass pipettes (resistance 2-5 MΩ) are used to form a giga-ohm seal with the

cell membrane.

The patch is excised into the "inside-out" configuration, exposing the intracellular face of

the membrane to the bath solution.

The membrane patch is held at a holding potential of -60 mV.

BK channel currents are evoked by voltage steps to a range of potentials (e.g., from -100

mV to +160 mV in 20 mV increments).

Currents are recorded before and after the application of GoSlo-SR-5-69 to the bath

solution.

Data Analysis:

Conductance-voltage (G-V) curves are generated by plotting the normalized tail current

amplitude against the prepulse potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15587048?utm_src=pdf-body
https://www.benchchem.com/product/b15587048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G-V curves are fitted with a Boltzmann function to determine the voltage for half-maximal

activation (V₁/₂).

The change in V₁/₂ (ΔV₁/₂) is calculated to quantify the effect of the compound.

Dose-response curves are constructed by plotting ΔV₁/₂ against the concentration of

GoSlo-SR-5-69, and these are fitted with a Hill equation to determine the EC₅₀.

Experimental Workflow Diagram
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Caption: Workflow for electrophysiological characterization of GoSlo-SR-5-69.
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Structure-Activity Relationship (SAR)
The development of GoSlo-SR-5-69 was part of a systematic exploration of the SAR of

anilinoanthraquinone derivatives. Key findings include:

Ring D Size: Increasing the size of the cycloalkane ring (Ring D) attached to the aniline

nitrogen generally enhances the efficacy of the compounds in shifting the V₁/₂ of BK channel

activation.[1]

Hydrophobicity and Steric Bulk: The introduction of naphthalene and tetrahydro-naphthalene

moieties was explored to increase hydrophobicity and steric bulk. The tetrahydro-2-

naphthalene derivative (GoSlo-SR-5-69) proved to be the most potent and efficacious in this

series.[1][2]

Summary and Future Directions
GoSlo-SR-5-69 is a highly potent and efficacious activator of BK channels, acting directly on

the α-subunit to promote the open state of the channel. Its mechanism of action, involving

interaction with the S4/S5 linker and S6 segment, provides a valuable pharmacological tool for

studying BK channel gating and physiology. The detailed experimental protocols and

quantitative data presented here offer a foundation for further research and development of BK

channel modulators for potential therapeutic applications in conditions such as overactive

bladder, hypertension, and erectile dysfunction. Future research may focus on further refining

the SAR to develop even more potent and selective BK channel activators with improved

pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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